2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Naphthalen-1-ylmethyl)phenoxy)acetamide is an organic compound with the molecular formula C19H17NO2. It is a derivative of phenoxy acetamide, characterized by the presence of a naphthalene ring attached to a phenoxy acetamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(naphthalen-1-ylmethyl)phenoxy)acetamide typically involves the reaction of 2-(naphthalen-1-ylmethyl)phenol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the chloroacetamide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Naphthalen-1-ylmethyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-(Naphthalen-1-ylmethyl)phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-(naphthalen-1-ylmethyl)phenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide: The parent compound, which lacks the naphthalene ring.
Naphthyl acetamide: A similar compound with a naphthalene ring but different substituents.
Phenyl acetamide: Another related compound with a phenyl group instead of a naphthalene ring.
Uniqueness
2-(2-(Naphthalen-1-ylmethyl)phenoxy)acetamide is unique due to the presence of both a naphthalene ring and a phenoxy acetamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62369-63-5 |
---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[2-(naphthalen-1-ylmethyl)phenoxy]acetamide |
InChI |
InChI=1S/C19H17NO2/c20-19(21)13-22-18-11-4-2-7-16(18)12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,12-13H2,(H2,20,21) |
InChI Key |
VMBCIGQTVBXSNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.